Dapsone hydroxylamine

概要

説明

N-ヒドロキシダプソン、別名ダプソンヒドロキシルアミンは、スルホンアミド系抗生物質であるダプソンの代謝物です。これは、肝臓のシトクロムP-450酵素によるダプソンのN-ヒドロキシル化によって形成されます。 この化合物は、メトヘモグロビン血症、溶血性貧血、血栓症など、ダプソンに関連するさまざまな有害作用に関与することで知られています .

準備方法

合成経路と反応条件: N-ヒドロキシダプソンは、ダプソンのN-ヒドロキシル化によって合成されます。このプロセスには、ダプソン分子の窒素原子にヒドロキシル基を付加する触媒作用を持つシトクロムP-450酵素の使用が含まれます。 この反応は通常、これらの酵素が豊富に存在する肝臓で起こります .

工業的生産方法: このプロセスには、ダプソンのN-ヒドロキシル化を達成するために、シトクロムP-450酵素または同様の触媒系を使用することが含まれます .

化学反応の分析

反応の種類: N-ヒドロキシダプソンは、以下を含むいくつかのタイプの化学反応を起こします。

一般的な試薬と条件:

酸化: N-ヒドロキシダプソンの酸化には、一般的に反応性酸素種やその他の酸化剤が関与しています.

生成される主な生成物:

酸化生成物: 反応性酸素種やその他の酸化誘導体.

還元生成物: ダプソン.

置換生成物: 使用する求核剤に応じて、さまざまな置換誘導体.

4. 科学研究への応用

N-ヒドロキシダプソンは、以下を含むいくつかの科学研究への応用があります。

科学的研究の応用

Pharmacological Properties

Antimicrobial Activity

Dapsone hydroxylamine exhibits antimicrobial properties, particularly against Pneumocystis jirovecii, a common pathogen in immunocompromised patients. Its efficacy is often compared to that of dapsone itself, with studies indicating that this compound can enhance the antimicrobial activity of its parent compound .

Antioxidant Effects

Research has shown that this compound possesses significant antioxidant capabilities. It reduces reactive oxygen species (ROS) generation, which is crucial in mitigating oxidative stress-related damage in cells. This property is particularly relevant in the context of hemolytic anemia associated with dapsone therapy, where oxidative damage to red blood cells is a concern .

Clinical Implications

Methemoglobinemia

this compound is implicated in the development of methemoglobinemia, a condition characterized by elevated levels of methemoglobin in the blood. This condition can result from the oxidative stress induced by dapsone and its metabolites. Clinical cases highlight the need for monitoring methemoglobin levels in patients receiving dapsone therapy, particularly those with predisposing factors such as G6PD deficiency .

Case Studies

作用機序

N-ヒドロキシダプソンは、主に反応性酸素種の生成を通じてその効果を発揮します。これらの反応性種は、さまざまな細胞成分に酸化損傷を引き起こし、細胞毒性を引き起こす可能性があります。 この化合物はまた、ホスファチジルセリンの露出とホスファチジルセリンを含む小胞の形成を増加させることで、赤血球のプロトロンビン活性を誘発します . この活性は、ダプソンに関連する血栓症のリスクに寄与します .

類似化合物:

ダプソン: N-ヒドロキシダプソンが誘導される親化合物.

スルホンアミド: 類似の構造的特徴と代謝経路を共有する抗生物質のクラス.

ヒドロキシルアミン誘導体: ヒドロキシルアミン官能基を含み、同様の化学反応性を示す化合物.

独自性: N-ヒドロキシダプソンは、メトヘモグロビン血症、溶血性貧血、血栓症などの特定の有害作用を誘発する能力が独特です。 ダプソンの代謝物としての役割と、赤血球と反応性酸素種との特定の相互作用は、それを他の類似化合物と区別します .

類似化合物との比較

Dapsone: The parent compound from which N-HYDROXYDAPSONE is derived.

Sulfonamides: A class of antibiotics that share similar structural features and metabolic pathways.

Hydroxylamine Derivatives: Compounds that contain the hydroxylamine functional group and exhibit similar chemical reactivity.

Uniqueness: N-HYDROXYDAPSONE is unique in its ability to induce specific adverse effects such as methemoglobinemia, hemolytic anemia, and thrombosis. Its role as a metabolite of dapsone and its specific interactions with red blood cells and reactive oxygen species distinguish it from other similar compounds .

生物活性

Dapsone hydroxylamine (DDS-NHOH) is a significant metabolite of the antibiotic dapsone, known for its therapeutic use in treating leprosy, malaria, and dermatitis herpetiformis. However, DDS-NHOH is also associated with various adverse effects, including hemolytic anemia and thrombosis. This article provides a detailed overview of the biological activity of DDS-NHOH, supported by research findings and case studies.

DDS-NHOH exerts its biological effects primarily through:

- Erythrocyte Membrane Alterations : DDS-NHOH induces changes in red blood cell (RBC) membranes, leading to premature removal of these cells from circulation. This process is linked to alterations in band 3 protein interactions and tyrosine phosphorylation, which can cause hemolytic anemia in susceptible individuals .

- Procoagulant Activity : The compound enhances the procoagulant activity of RBCs by increasing phosphatidylserine (PS) exposure on their surface. This exposure leads to the formation of microvesicles and promotes thrombin generation, contributing to thrombosis risk .

Pharmacokinetics

- Bioavailability : DDS-NHOH has a bioavailability of approximately 70-80% following oral administration.

- Half-Life : The half-life of DDS-NHOH ranges from 10 to 50 hours.

- Metabolism : The compound is primarily metabolized in the liver via cytochrome P450 enzymes, particularly CYP2E1 .

Adverse Effects

The adverse effects associated with DDS-NHOH include:

- Methemoglobinemia : This condition arises from oxidative stress induced by DDS-NHOH, leading to impaired oxygen transport by hemoglobin.

- Hemolytic Anemia : The compound's action on erythrocyte membranes can result in decreased RBC lifespan and subsequent anemia .

- Thrombosis : Increased procoagulant activity can lead to thrombotic events in patients undergoing dapsone therapy .

Case Studies

- Patient Case Study on Hemolytic Anemia :

- Thrombotic Risk Assessment :

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of DDS-NHOH:

| Study | Findings |

|---|---|

| Bordin et al. (2010) | Demonstrated that DDS-NHOH induces oxidative stress leading to methemoglobinemia and hemolytic anemia. |

| McMillan et al. (1998) | Found that DDS-NHOH increases procoagulant activity in RBCs through ROS generation and membrane alterations. |

| Hsia and Chin-Yee (2012) | Reported a direct correlation between DDS-NHOH levels and thrombotic events in patients treated with dapsone. |

特性

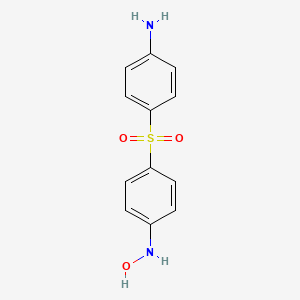

IUPAC Name |

N-[4-(4-aminophenyl)sulfonylphenyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c13-9-1-5-11(6-2-9)18(16,17)12-7-3-10(14-15)4-8-12/h1-8,14-15H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDSJDWESCGRKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30186361 | |

| Record name | Dapsone hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32695-27-5 | |

| Record name | Dapsone hydroxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032695275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dapsone hydroxylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=742234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dapsone hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DAPSONE HYDROXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GS5815Z51W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。